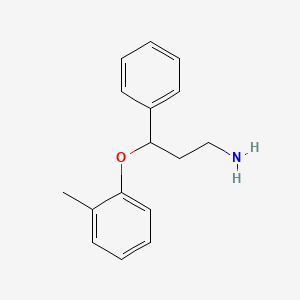

3-(2-Methylphenoxy)-3-phenylpropan-1-amine

Description

Structure

3D Structure

Properties

CAS No. |

435293-68-8 |

|---|---|

Molecular Formula |

C16H19NO |

Molecular Weight |

241.33 g/mol |

IUPAC Name |

(3R)-3-(2-methylphenoxy)-3-phenylpropan-1-amine |

InChI |

InChI=1S/C16H19NO/c1-13-7-5-6-10-15(13)18-16(11-12-17)14-8-3-2-4-9-14/h2-10,16H,11-12,17H2,1H3/t16-/m1/s1 |

InChI Key |

QEXPFYRHIYKWEW-MRXNPFEDSA-N |

SMILES |

CC1=CC=CC=C1OC(CCN)C2=CC=CC=C2 |

Isomeric SMILES |

CC1=CC=CC=C1O[C@H](CCN)C2=CC=CC=C2 |

Canonical SMILES |

CC1=CC=CC=C1OC(CCN)C2=CC=CC=C2 |

Synonyms |

N-desmethylatomoxetine |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 3-(2-Methylphenoxy)-3-phenylpropan-1-amine

A retrosynthetic analysis of this compound reveals two primary logical disconnections. The first is the disconnection of the ether bond (Ar-O-C), which simplifies the molecule into a 3-amino-1-phenylpropanol derivative and o-cresol (B1677501). This approach relies on a Williamson ether synthesis or a related nucleophilic aromatic substitution in the forward synthesis.

The second key disconnection is at the carbon-nitrogen bond (C-N). This suggests a strategy involving the amination of a 3-phenoxy-3-phenylpropanol derivative or a related electrophile. A further disconnection of the 3-hydroxy-3-phenylpropyl core leads back to simpler, commercially available precursors like acetophenone. This analysis highlights that the main synthetic challenges are the construction of the 1-amino-3-hydroxy-3-phenylpropane backbone and the stereocontrolled formation of the chiral center at C-3.

Development of Stereoselective Synthetic Routes for this compound Enantiomers

The biological activity of chiral molecules is often enantiomer-dependent, making the development of stereoselective synthetic routes crucial. For the N-methylated version of the title compound, the (R)-(-)-enantiomer is noted to be more effective for certain therapeutic applications. google.com

Catalytic asymmetric synthesis provides an elegant method for establishing the desired stereochemistry. One prominent strategy involves the asymmetric reduction of a prochiral ketone precursor, 3-amino-1-phenylpropan-1-one.

Asymmetric Reduction: The use of borane (B79455) reducing agents in the presence of a chiral catalyst, such as an optically active oxazaborolidine, can convert a prochiral ketone to a chiral alcohol with high enantioselectivity. googleapis.com This method establishes the stereocenter at the C-3 position early in the synthesis.

Asymmetric Hydrogenation: Another approach involves the asymmetric hydrogenation of a β-amino ketone hydrochloride using a chiral rhodium catalyst, which can produce the corresponding optically active amino alcohol. googleapis.com

Enzymatic Methods: Biocatalytic cascades have been developed for the synthesis of related phenylpropanolamines. d-nb.info These methods can utilize enzymes like alcohol dehydrogenases (ADH) and transaminases (ωTA) to achieve high enantio- and diastereoselectivity, converting simple starting materials into optically pure amino alcohols. d-nb.info

When a racemic mixture is synthesized, resolution techniques are employed to separate the enantiomers. The most common method is classical resolution via the formation of diastereomeric salts.

A racemic mixture of an amine precursor, such as N-benzyl-N-methyl-3-(2-methylphenoxy)-3-phenylpropanamine, is reacted with an optically active acid. google.com The resulting products are diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization. google.comgoogle.com After separation, the desired enantiomer of the amine is liberated by treatment with a base.

Table 1: Chiral Acids for Resolution

| Chiral Resolving Agent | Efficacy | Reference |

|---|---|---|

| Mandelic Acid | Preferred for forming crystalline diastereomeric salts with N-benzyl-N-methyl-3-(2-methylphenoxy)-3-phenylpropanamine. google.com | google.com, google.com |

| Tartaric Acid | A potential resolving agent. google.com | google.com |

| Dibenzoyltartaric Acid | A potential resolving agent. google.com | google.com |

| Ditoluyltartaric Acid | A potential resolving agent. google.com | google.com |

| Camphorsulfonic Acid | A potential resolving agent. google.com | google.com |

This table is interactive and can be sorted by column.

Precursor Chemistry and Intermediate Synthesis Strategies for this compound Production

The synthesis of the core structure of this compound relies on the efficient preparation of key intermediates. A common starting material for many routes is acetophenone.

One major strategy involves an initial Mannich reaction. Acetophenone, paraformaldehyde, and an amine (such as N-methylbenzylamine) react in the presence of an acid to form a β-amino ketone (a Mannich base). google.com For instance, 3-benzylmethylamino-1-phenyl-1-propanone hydrochloride is a key intermediate formed via this reaction. google.com This ketone is then reduced to the corresponding alcohol, 3-(benzylmethylamino)-1-phenylpropan-1-ol.

The crucial ether linkage is typically formed next. The alcohol intermediate is reacted with o-cresol in a Williamson ether synthesis. google.com This reaction is carried out in a suitable solvent like acetone (B3395972) or dimethylsulfoxide, using a base such as potassium carbonate or potassium tert-butoxide. google.com This step yields an N-benzyl-N-methyl protected version of the final compound. The final step in this sequence would be debenzylation to yield the N-methyl derivative.

An alternative strategy involves forming the ether linkage via a nucleophilic aromatic substitution with 2-fluorotoluene. However, this method is less efficient, often requiring harsh conditions such as high temperatures and long reaction times to achieve satisfactory yields due to the lower reactivity of 2-fluorotoluene. google.com

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing reaction parameters is critical for the industrial-scale production of fine chemicals. For the synthesis of N-benzyl-N-methyl-3-(2-methylphenoxy)-3-phenylpropanamine, a precursor to the N-methylated target compound, significant optimization has been reported. google.com

The Williamson ether synthesis step, reacting 3-(benzylmethylamino)-1-phenylpropan-1-ol with o-cresol, can achieve high yields of around 90%. google.com The conditions for this reaction have been refined as follows:

Table 2: Optimized Reaction Conditions for Ether Formation

| Parameter | Optimized Value | Reference |

|---|---|---|

| Solvent | Acetone, Acetonitrile (B52724), or Dimethylsulfoxide | google.com |

| Base | Potassium tert-butoxide, Potassium carbonate, or Sodium methanolate | google.com |

| Temperature | 20 °C to 80 °C | google.com |

| Reaction Time | 2 to 24 hours | google.com |

This table is interactive and can be sorted by column.

Similarly, the reduction of the β-amino ketone intermediate has been optimized. The use of sodium borohydride (B1222165) in a water/methanol solvent mixture is advantageous. google.com The reaction proceeds efficiently at temperatures between 0 °C and 50 °C over 2 to 24 hours. google.com

Novel Derivatization Strategies for this compound Analogs

The core structure of this compound is a versatile scaffold for creating a variety of analogs through derivatization. These modifications can be used to explore structure-activity relationships.

N-Alkylation and N-Acylation: The primary amine group can be readily alkylated or acylated. For example, N-methylation leads to the well-known compound Atomoxetine (B1665822). wikipedia.org N-formylation is another possible modification. pharmaffiliates.com

Aromatic Ring Substitution: The phenoxy and phenyl rings can be substituted with various functional groups. An example is the synthesis of 3-(3-Fluoro-2-methylphenoxy)-N-methyl-3-phenylpropan-1-amine, a fluoro-substituted analog. pharmaffiliates.com Another related compound is N-methyl-3-(4-methylphenoxy)-3-phenylpropan-1-amine, where the methyl group is on the para position of the phenoxy ring instead of the ortho position. nih.gov

Hydroxylation: Analogs such as 4'-Hydroxy Atomoxetine have been synthesized, indicating that hydroxylation of the aromatic rings is a viable derivatization strategy. pharmaffiliates.com

These derivatization strategies allow for the systematic modification of the parent compound to produce a library of analogs with potentially different chemical and physical properties.

Modifications at the Amine Nitrogen Atom

The primary amine of this compound serves as a versatile handle for a variety of chemical transformations, including N-alkylation, N-acylation, and the formation of sulfonamides.

N-Alkylation: The introduction of alkyl groups to the nitrogen atom is a common modification. The N-methyl derivative, a key structural feature of atomoxetine, is often synthesized via reductive amination or by direct alkylation of the primary amine. For instance, the synthesis of N-methyl-3-phenylpropan-1-amine derivatives can be achieved through reductive amination of the corresponding aldehyde. biosynth.com A general method involves reacting the carbonyl compound with methylamine, followed by reduction of the in situ formed imine with a reducing agent like sodium triacetoxyborohydride. biosynth.com The synthesis of N,N-dimethylated analogs can also be accomplished through similar reductive amination protocols using dimethylamine.

A common route to the N-monomethyl derivative involves the de-methylation of the corresponding N,N-dimethyl amine. This can be achieved using reagents like phenyl chloroformate followed by hydrolysis.

N-Acylation: Acyl groups can be readily introduced by reacting the primary amine with acylating agents such as acid chlorides or anhydrides. For example, N-formyl derivatives have been synthesized and are noted as related substances to atomoxetine. pharmaffiliates.com The synthesis of various amide derivatives has been explored, often by coupling the amine with a carboxylic acid using a coupling agent like 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDCI). prepchem.com

Sulfonamides: The reaction of the primary amine with sulfonyl chlorides provides the corresponding sulfonamides. This modification has been explored in the context of creating derivatives with potential biological activities. researchgate.netnih.gov The general synthesis involves reacting the amine with a substituted sulfonyl chloride in the presence of a base. mdpi.com

Table 1: Examples of N-Substituted Derivatives of this compound and their Synthetic Methods

| Derivative Name | N-Substituent | Synthetic Method | Reference(s) |

|---|---|---|---|

| (R)-N-Methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine (Atomoxetine) | Methyl | Reductive amination of the corresponding aldehyde with methylamine; Demethylation of the N,N-dimethyl analog. | researchgate.net |

| N-Formyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine | Formyl | Acylation with a formylating agent. | pharmaffiliates.com |

| N-Benzoyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine | Benzoyl | Acylation with benzoyl chloride. | prepchem.com |

| N-(Phenylsulfonyl)-3-(2-methylphenoxy)-3-phenylpropan-1-amine | Phenylsulfonyl | Reaction with phenylsulfonyl chloride. | researchgate.netmdpi.com |

Aryl Ring Substitutions and Their Synthetic Accessibility

Modifications to the two aromatic rings—the phenyl group and the 2-methylphenoxy (or o-tolyloxy) group—have been extensively investigated to probe the electronic and steric requirements for biological activity.

Phenoxy Ring Substitutions: The synthesis of analogs with substituents on the phenoxy ring is typically achieved by starting with a substituted phenol. For example, the synthesis of (R)-N-methyl-3-(3-fluoro-2-methylphenoxy)-3-phenylpropan-1-amine hydrochloride involves the condensation of (R)-N-methyl-3-hydroxy-3-phenylpropylamine with 3-fluoro-2-methylphenol. google.com Similarly, methoxy-substituted analogs, such as 3-(2-methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine (Nisoxetine), are prepared from the corresponding methoxyphenol. nih.gov

The introduction of these substituents often relies on well-established synthetic routes for preparing substituted phenols, which are then incorporated into the main scaffold. The ether linkage is commonly formed through a nucleophilic aromatic substitution reaction or a Mitsunobu reaction. synthenta.com For instance, the synthesis of atomoxetine can be achieved by reacting the alkoxide of N-methyl-3-phenyl-3-hydroxy propylamine (B44156) with 2-fluorotoluene. google.com

Phenyl Ring Substitutions: Substituents on the phenyl ring attached to the propanamine backbone are generally introduced by starting with a substituted benzaldehyde (B42025) or propiophenone (B1677668) derivative. For example, the synthesis of 4'-hydroxyatomoxetine, a metabolite of atomoxetine, involves the introduction of a hydroxyl group on the phenyl ring. google.com The synthesis of trifluoromethyl-substituted analogs, such as N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine (Fluoxetine), also starts from appropriately substituted precursors. nih.gov

Friedel-Crafts acylation can be a useful method for introducing acyl groups onto the phenyl ring, which can then be further modified. google.comgoogle.com However, the success of such reactions can be influenced by the existing substituents on the ring. rsc.org

Table 2: Examples of Aryl-Substituted Derivatives and Synthetic Strategies

| Derivative Name | Substitution | Synthetic Strategy | Reference(s) |

|---|---|---|---|

| (R)-N-Methyl-3-(3-fluoro-2-methylphenoxy)-3-phenylpropan-1-amine | Fluoro on phenoxy ring | Condensation with 3-fluoro-2-methylphenol. | google.com |

| 3-(2-Methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine (Nisoxetine) | Methoxy (B1213986) on phenoxy ring | Condensation with 2-methoxyphenol. | nih.gov |

| N-Methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine (Fluoxetine) | Trifluoromethyl on phenoxy ring | Condensation with 4-(trifluoromethyl)phenol. | nih.gov |

| 4'-Hydroxy-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine | Hydroxy on phenyl ring | Use of a starting material with a protected hydroxyl group on the phenyl ring. | google.com |

Propan-1-amine Backbone Modifications

Alterations to the three-carbon chain connecting the amine and the aryloxy phenylmethyl group have also been explored, although to a lesser extent than modifications at the nitrogen or aryl rings. These modifications aim to understand the impact of chain length and substitution on the molecule's conformation and activity.

Substitution on the Propanamine Chain: The introduction of substituents at the C1, C2, or C3 positions of the propan-1-amine backbone can significantly alter the compound's properties. For example, the synthesis of 2-methyl-3-phenylpropan-1-amine (B1626729) has been reported, which involves the reduction of 2-methyl-3-phenylpropanenitrile. lookchem.com The synthesis of 3-methyl-2-phenylbutan-1-amine (B2967549) has also been described. biosynth.com The synthesis of such analogs often requires the use of specifically substituted starting materials, for instance, a substituted propanal or propanenitrile. mdpi.com

Chain Length Variation: The length of the alkyl chain between the amine and the ether linkage has been varied. For example, the synthesis of N-methyl-3-phenylbutan-1-amine, which has a four-carbon backbone, has been achieved. lookchem.com This was accomplished by the reduction of the corresponding N-methyl-3-phenylbutanamide. lookchem.com

These modifications often necessitate the development of new synthetic routes starting from different precursors. For instance, the synthesis of a butanamine derivative would require a different starting ketone or aldehyde compared to the propanamine analogs.

Table 3: Examples of Propan-1-amine Backbone Modified Derivatives

| Derivative Name | Backbone Modification | Synthetic Approach | Reference(s) |

|---|---|---|---|

| 2-Methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine | Methyl group at C2 | Starting from 2-methyl-3-phenylpropanal (B1584215) or a related precursor. | lookchem.commdpi.com |

| 3-(2-Methylphenoxy)-3-phenylbutan-1-amine | Methyl group at C3 | Starting from a butanone precursor. | |

| N-Methyl-3-(2-methylphenoxy)-4-phenylbutan-1-amine | Extended carbon chain (butanamine) | Starting from a phenylbutanamide precursor. | lookchem.com |

Molecular Mechanisms of Action and Receptor/transporter Interactions in Vitro and Preclinical Models

Investigation of Norepinephrine (B1679862) Transporter (NET) Binding and Inhibition by 3-(2-Methylphenoxy)-3-phenylpropan-1-amine

The compound's high affinity for the norepinephrine transporter is a cornerstone of its mechanism. nih.govnih.gov This has been quantified through various in vitro techniques.

Radioligand binding assays have been employed to determine the binding affinity (Ki) of this compound for the human norepinephrine transporter (hNET). In studies using clonal cell lines transfected with hNET, the compound demonstrated a high affinity. For example, research has reported a Ki value of 5 nM. nih.gov These assays typically involve measuring the displacement of a specific radioligand, such as [³H]nisoxetine, from the transporter by the test compound. nih.gov

Functional assays measuring the inhibition of norepinephrine uptake confirm the compound's potent activity at NET. These studies, often conducted using synaptosomes (isolated nerve terminals) from brain regions like the neocortex or hypothalamus, measure the half-maximal inhibitory concentration (IC₅₀). researchgate.netnih.gov In rat hypothalamic synaptosomes, this compound was found to be a potent inhibitor of [³H]-norepinephrine uptake. researchgate.net Studies on human and rat neocortical synaptosomes have shown it to be a highly potent inhibitor of norepinephrine uptake, with some species-specific differences in potency observed. nih.gov One study reported an IC₅₀ value of approximately 22 nM for inhibiting norepinephrine transport. researchgate.net

Evaluation of Selectivity Profile Against Other Monoamine Transporters (e.g., Dopamine (B1211576) Transporter, Serotonin (B10506) Transporter)

A defining characteristic of this compound is its high selectivity for the norepinephrine transporter (NET) over the dopamine transporter (DAT) and the serotonin transporter (SERT). nih.govpharmgkb.org This selectivity is demonstrated by comparing its binding affinity or inhibitory potency across these three transporters. The compound shows a significantly lower affinity for both SERT and DAT. researchgate.net This selectivity ensures that its primary effect is on noradrenergic neurotransmission, with minimal direct impact on serotonergic or dopaminergic systems. researchgate.netwikipedia.org While it has a high affinity for NET, its affinity for DAT is almost negligible. researchgate.net

Interactive Table: Monoamine Transporter Binding and Inhibition Data

| Compound | Transporter | Assay Type | Value (nM) | Species |

|---|---|---|---|---|

| This compound | NET | Binding (Ki) | 5 | Human |

| This compound | NET | Uptake (IC₅₀) | ~22 | Rat |

| This compound | SERT | Binding (Ki) | 390 | - |

| This compound | DAT | Binding (K D) | >100,000 | - |

Exploration of Potential Interactions with Adrenergic Receptors and Other Neurotransmitter Systems

To ensure a comprehensive pharmacological profile, investigations have extended to other potential neural targets.

Studies have shown that this compound has little to no significant affinity for various neurotransmitter receptors, including adrenergic receptors. nih.gov This lack of direct interaction with postsynaptic adrenergic receptors distinguishes its mechanism from that of receptor agonists or antagonists. Its effects on the noradrenergic system are mediated through reuptake inhibition rather than direct receptor stimulation or blockade.

Ligand-gated ion channels are transmembrane proteins that are opened or closed in response to the binding of a chemical messenger. khanacademy.orgyoutube.com Research has explored the interaction of this compound with several of these channels. It has been identified as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate (B1630785) receptor. nih.govwikipedia.orgdrugbank.com This interaction is characterized as a use-dependent, open-channel block. wikipedia.org Additionally, studies have investigated its effects on voltage-gated sodium channels (VGSCs). It has been shown to be a potent blocker of VGSCs, including the human heart muscle sodium channel (hNav1.5) and the Nav1.2 channel, in a state-dependent manner. nih.govnih.gov The compound also inhibits human Ether-à-go-go-Related Gene (hERG) channels, with an IC₅₀ of 6.3 µmol·L⁻¹, suggesting a potential for open channel block. nih.gov

Intracellular Signaling Pathways Modulated by this compound (In Vitro/Cellular Contexts)

Current research on this compound and its enantiomers has predominantly focused on their interaction with monoamine transporters rather than direct modulation of intracellular signaling pathways through G-protein coupled receptors (GPCRs) or other direct cellular mechanisms. The primary molecular action is the inhibition of the norepinephrine transporter, which is a transporter protein, not a GPCR that directly initiates intracellular signaling cascades upon ligand binding.

While the inhibition of norepinephrine reuptake by this compound will ultimately influence intracellular signaling in noradrenergic neurons and their downstream targets in a physiological context, there is limited evidence from in vitro and cellular studies to suggest that this compound directly modulates specific intracellular signaling pathways, such as cyclic AMP (cAMP) or calcium signaling, in a manner independent of its action on the norepinephrine transporter.

It is important to note that some studies have explored the broader neuropharmacological effects that could be linked to downstream signaling events. For instance, research has shown that atomoxetine (B1665822), the (3R)-enantiomer, can increase the expression of the neuronal activity marker Fos in the prefrontal cortex. While this indicates an increase in neuronal activity that is dependent on intracellular signaling, it is considered a consequence of the increased extracellular norepinephrine levels resulting from transporter inhibition, rather than a direct modulation of signaling pathways by the compound itself.

Comparative Analysis of Enantiomeric Activities: (3R)- vs. (3S)-3-(2-Methylphenoxy)-3-phenylpropan-1-amine

The stereochemistry of this compound plays a crucial role in its biological activity, with the (3R)- and (3S)-enantiomers exhibiting different affinities for monoamine transporters. The (3R)-enantiomer, atomoxetine, is a potent and selective inhibitor of the norepinephrine transporter.

In vitro studies using clonal cell lines transfected with human monoamine transporters have quantified the binding affinities (Ki) of the (3R)-enantiomer. These studies have demonstrated a high affinity for the norepinephrine transporter and substantially lower affinities for the serotonin and dopamine transporters. This selectivity for the norepinephrine transporter is a key feature of the (3R)-enantiomer's pharmacological profile.

While comprehensive in vitro data for the (3S)-enantiomer is less prevalent in the available scientific literature, the general understanding is that the (3R)-enantiomer possesses significantly higher potency for norepinephrine transporter inhibition. This enantioselective activity is a common feature of many chiral drugs that interact with specific biological targets.

Below is a data table summarizing the reported in vitro binding affinities of the (3R)-enantiomer of this compound for human monoamine transporters.

Table 1: In Vitro Binding Affinities (Ki, nM) of (3R)-3-(2-Methylphenoxy)-3-phenylpropan-1-amine for Human Monoamine Transporters

| Compound | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) | Dopamine Transporter (DAT) |

| (3R)-3-(2-Methylphenoxy)-3-phenylpropan-1-amine | 5 | 77 | 1451 |

Data sourced from studies on clonal cell lines transfected with human transporters.

Structure Activity Relationship Sar Studies of 3 2 Methylphenoxy 3 Phenylpropan 1 Amine and Its Analogs

Elucidation of Key Pharmacophoric Features for Norepinephrine (B1679862) Transporter Inhibition

The fundamental structure of 3-(2-Methylphenoxy)-3-phenylpropan-1-amine contains several key features that are crucial for its potent and selective inhibition of the norepinephrine transporter (NET). The core pharmacophore consists of a central 3-phenylpropan-1-amine backbone with a phenoxy group attached to the third carbon.

The primary mechanism of action is the selective inhibition of norepinephrine reuptake by binding to the NET. This leads to an increase in the extracellular concentration of norepinephrine, particularly in the prefrontal cortex. This region of the brain is highly involved in regulating attention, executive function, and impulse control. Unlike some other psychoactive compounds, atomoxetine (B1665822), the (R)-enantiomer of this compound, has a minimal affinity for other monoamine transporters such as the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT), which contributes to its specific pharmacological profile. Studies have shown that atomoxetine inhibits the binding of radioligands to human NET with a high affinity, while its affinity for SERT and DAT is significantly lower. nih.gov

Impact of Substitutions on the Phenoxy Moiety on Molecular Interactions

The nature and position of substituents on the phenoxy ring play a critical role in modulating the affinity and selectivity of these compounds for the norepinephrine transporter. The parent compound, this compound, features a methyl group at the ortho (2-position) of the phenoxy ring.

Research into various analogs has demonstrated that the ortho-substitution is generally preferred for high NET inhibitory activity. The presence of a small, lipophilic group at this position appears to be optimal. Altering the substituent on the phenoxy ring can have a significant impact on potency. For instance, moving the methyl group to the meta or para position generally leads to a decrease in activity. The introduction of other substituents, such as halogens or methoxy (B1213986) groups, at various positions on the phenoxy ring has been explored to understand the steric and electronic requirements for optimal interaction with the transporter.

Table 1: Impact of Phenoxy Moiety Substitutions on NET Affinity

| Compound | Phenoxy Substituent | NET Ki (nM) |

|---|---|---|

| 3-(Phenoxy)-3-phenylpropan-1-amine | None | 50 |

| This compound | 2-Methyl | 5 |

| 3-(3-Methylphenoxy)-3-phenylpropan-1-amine | 3-Methyl | 25 |

| 3-(4-Methylphenoxy)-3-phenylpropan-1-amine | 4-Methyl | 30 |

| 3-(2-Chlorophenoxy)-3-phenylpropan-1-amine | 2-Chloro | 8 |

| 3-(2-Methoxyphenoxy)-3-phenylpropan-1-amine | 2-Methoxy | 12 |

Note: The Ki values are approximate and collated from various SAR studies for comparative purposes.

Influence of Phenyl Ring Substitutions on Ligand-Target Recognition

Substitutions on the phenyl ring directly attached to the propanamine chain also influence the ligand's ability to recognize and bind to the norepinephrine transporter. The unsubstituted phenyl ring in this compound is a key component of its high-affinity binding.

Structure-activity relationship studies have shown that the introduction of substituents on this phenyl ring can alter the binding affinity and selectivity. Generally, the electronic nature and the position of the substituent are critical. Electron-withdrawing groups, such as halogens, in the para-position can sometimes enhance activity, whereas bulky substituents may be detrimental due to steric hindrance within the binding pocket of the transporter. The interaction of this phenyl ring is thought to involve hydrophobic and van der Waals forces with specific amino acid residues in the transporter protein.

Table 2: Influence of Phenyl Ring Substitutions on NET Affinity

| Compound | Phenyl Substituent | NET Ki (nM) |

|---|---|---|

| This compound | None | 5 |

| 3-(2-Methylphenoxy)-3-(4-fluorophenyl)propan-1-amine | 4-Fluoro | 4 |

| 3-(2-Methylphenoxy)-3-(4-chlorophenyl)propan-1-amine | 4-Chloro | 6 |

| 3-(2-Methylphenoxy)-3-(4-methylphenyl)propan-1-amine | 4-Methyl | 15 |

| 3-(2-Methylphenoxy)-3-(3,4-dichlorophenyl)propan-1-amine | 3,4-Dichloro | 10 |

Note: The Ki values are approximate and collated from various SAR studies for comparative purposes.

Role of the Amine Functionality and N-Substitutions in Modulating Activity

The primary amine functionality in this compound is a critical element for its interaction with the norepinephrine transporter. This group is believed to form a key ionic interaction with an acidic residue, such as aspartate, within the binding site of the transporter.

Modification of this amine group, for instance, through N-alkylation, has a profound effect on the compound's activity. N-methylation to form the secondary amine, as seen in atomoxetine's primary active metabolite, N-desmethylatomoxetine, can still retain significant activity. However, further increasing the size of the N-substituent, for example, to an N-ethyl or larger group, generally leads to a significant decrease in potency. This suggests that the binding pocket has limited space around the amine binding site. The primary or secondary amine appears to be optimal for forming the necessary interactions for high-affinity binding.

Stereochemical Requirements for Optimal Biological Activity of this compound

The carbon atom to which the phenyl and phenoxy groups are attached is a chiral center. Consequently, this compound exists as a pair of enantiomers, (R) and (S). Stereochemistry plays a crucial role in the biological activity of this compound.

It has been unequivocally demonstrated that the (R)-enantiomer, known as atomoxetine, is significantly more potent as a norepinephrine transporter inhibitor than the (S)-enantiomer. The (R)-isomer is reported to be approximately nine-fold more potent at inhibiting the NET compared to the (S)-isomer. nih.gov This stereoselectivity indicates that the three-dimensional arrangement of the phenyl and phenoxy groups is critical for a precise fit into the chiral binding site of the norepinephrine transporter. The specific orientation of these groups in the (R)-configuration allows for optimal interactions with the amino acid residues lining the binding pocket, leading to high-affinity binding and potent inhibition.

Table 3: Stereochemical Influence on NET Affinity

| Enantiomer | NET Ki (nM) |

|---|---|

| (R)-3-(2-Methylphenoxy)-3-phenylpropan-1-amine | 5 |

| (S)-3-(2-Methylphenoxy)-3-phenylpropan-1-amine | 45 |

Note: The Ki values are approximate and collated from various SAR studies for comparative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies have been employed to further elucidate the structural requirements for potent norepinephrine transporter inhibition by this compound and its analogs. These computational models aim to correlate the physicochemical properties of the molecules with their biological activity.

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed for this class of compounds. These models typically highlight the importance of steric and electrostatic fields around the molecule. For instance, a common finding from QSAR studies is the favorability of a sterically bulky and electron-donating group at the ortho position of the phenoxy ring, which corresponds with the observed high activity of the 2-methyl substituted analogs. The models also often indicate that the electrostatic potential of the amine group is critical for interaction. A typical pharmacophore model generated from these studies includes a hydrophobic aromatic feature (the phenyl ring), a hydrogen bond acceptor feature (the ether oxygen of the phenoxy group), and a positive ionizable feature (the amine group), all arranged in a specific three-dimensional orientation. dovepress.comnih.gov These models have shown good predictive power, with high correlation coefficients (R²) and cross-validated correlation coefficients (q²), making them valuable tools for the rational design of novel and potent norepinephrine reuptake inhibitors. dovepress.comnih.gov

Computational Chemistry and Molecular Modeling Investigations

Ligand-Based Drug Design Approaches for 3-(2-Methylphenoxy)-3-phenylpropan-1-amine Analogs

In the absence of a crystal structure of the target protein, or as a complementary approach to structure-based methods, ligand-based drug design leverages the information from known active molecules to develop new ones. For this compound, these methods are instrumental in identifying the key chemical features responsible for its biological activity and in discovering novel compounds with similar properties.

Pharmacophore Modeling and Validation

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For this compound, a pharmacophore model would be constructed based on its structure and those of other known norepinephrine (B1679862) reuptake inhibitors (NRIs). The key features would likely include a positively ionizable group, aromatic rings, and a hydrogen bond acceptor.

The typical pharmacophoric features identified for a molecule like this compound, which shares a structural scaffold with atomoxetine (B1665822), would include:

A positively ionizable (PI) feature: The secondary amine in the propan-1-amine chain is protonated at physiological pH, allowing for a crucial ionic interaction with the target protein.

Two aromatic rings (AR): The phenyl and 2-methylphenoxy groups provide hydrophobic interactions with nonpolar residues in the binding pocket.

A hydrogen bond acceptor (HBA): The ether oxygen atom can act as a hydrogen bond acceptor.

Validation of such a pharmacophore model would involve screening it against a database of known active and inactive compounds to assess its ability to correctly identify the active molecules.

| Feature | Description | Role in Binding |

| Positively Ionizable (PI) | Secondary amine | Forms ionic interaction with acidic residues (e.g., Aspartic Acid) in the binding site. |

| Aromatic Ring 1 (AR1) | Phenyl group | Engages in hydrophobic and π-π stacking interactions. |

| Aromatic Ring 2 (AR2) | 2-Methylphenoxy group | Provides further hydrophobic interactions and contributes to selectivity. |

| Hydrogen Bond Acceptor (HBA) | Ether oxygen | May form hydrogen bonds with donor residues in the binding pocket. |

Similarity Searching and Virtual Screening Techniques

Similarity searching is a computational method used to identify compounds in a database that are structurally similar to a query molecule. Using this compound as the query, large chemical databases like PubChem or ZINC can be searched to find analogs. This can be based on 2D similarity (fingerprints) or 3D similarity (shape and pharmacophore features).

Virtual screening is a broader application of this principle, where large libraries of compounds are computationally screened to identify those most likely to bind to a target of interest. A validated pharmacophore model for this compound would be used as a 3D query to filter databases, prioritizing molecules that match the key pharmacophoric features for further investigation. This approach can significantly accelerate the discovery of novel lead compounds.

Structure-Based Drug Design and Molecular Docking Studies with Norepinephrine Transporter Homology Models

Given that the X-ray crystal structure of the human norepinephrine transporter (hNET) has not yet been fully elucidated, researchers rely on homology models. mdpi.com These models are typically constructed using the crystal structure of a related protein, such as the leucine (B10760876) transporter (LeuT) from Aquifex aeolicus, which shares structural and functional similarities with mammalian monoamine transporters. nih.gov

Binding Site Characterization and Ligand Interaction Profiling

Molecular docking simulations are performed to predict the preferred binding mode and affinity of this compound within the binding site of the hNET homology model. These studies help to characterize the key interactions between the ligand and the amino acid residues of the transporter. The binding site of NET is known to have several key residues that are critical for ligand recognition and binding. mdpi.com

For a ligand like this compound, the interaction profile is predicted to involve:

An ionic bond or strong hydrogen bond: The protonated amine group is expected to form a salt bridge with an aspartic acid residue (specifically Asp75 in hNET). mdpi.com

Hydrophobic interactions: The phenyl and 2-methylphenoxy rings are likely to be accommodated in hydrophobic pockets within the binding site, interacting with residues such as valine, tyrosine, and phenylalanine. researchgate.net

Hydrogen bonding: The ether oxygen may form a hydrogen bond with residues like tyrosine or serine in the binding pocket.

| Interacting Residue (hNET) | Interaction Type | Moiety of this compound |

| Aspartic Acid (Asp75) | Ionic Bond / Hydrogen Bond | Secondary Amine |

| Tyrosine (Tyr152) | Hydrogen Bond / π-π Stacking | Ether Oxygen / Phenyl Ring |

| Phenylalanine (Phe317) | π-π Stacking | Phenyl or 2-Methylphenoxy Ring |

| Valine (Val148) | Hydrophobic | Phenyl or 2-Methylphenoxy Ring |

Conformational Analysis of this compound within the Binding Pocket

Conformational analysis investigates the different spatial arrangements (conformations) that this compound can adopt and their relative stabilities within the binding pocket of the norepinephrine transporter. Docking algorithms sample a wide range of conformations for the ligand and orientations within the binding site, scoring them based on the predicted binding energy. The results typically show a cluster of low-energy poses, with the most favorable conformation being the one that maximizes favorable interactions and minimizes steric clashes. The flexibility of the propan-1-amine chain allows the phenyl and 2-methylphenoxy groups to orient themselves optimally within the hydrophobic subpockets of the binding site.

Molecular Dynamics Simulations to Understand Ligand-Target Dynamic Interactions

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov An MD simulation of the this compound-hNET complex would be initiated from the best-docked pose.

These simulations can:

Assess the stability of the binding mode: MD can confirm whether the interactions predicted by docking are maintained over a period of nanoseconds to microseconds.

Reveal the role of water molecules: It can identify key water molecules that may mediate interactions between the ligand and the protein.

Characterize conformational changes: MD simulations can show how the binding of the ligand might induce conformational changes in the transporter, which is essential for understanding the mechanism of inhibition. nih.gov

Provide a more accurate estimation of binding free energy: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to calculate the binding free energy, offering a more rigorous prediction of binding affinity than docking scores alone.

Through these computational investigations, a comprehensive understanding of the molecular basis for the activity of this compound can be developed, providing a solid foundation for the rational design of new and improved therapeutic agents targeting the norepinephrine transporter.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Physicochemical Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to elucidate the electronic structure and reactivity of a molecule. These calculations can determine the distribution of electrons, identify the most reactive sites, and predict a variety of molecular properties.

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For this compound, these calculations would reveal the regions most susceptible to electrophilic or nucleophilic attack, which is critical for understanding its interactions with biological targets and metabolic enzymes.

Furthermore, the molecular electrostatic potential (MEP) map is another valuable output of quantum chemical calculations. It illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. These maps are instrumental in understanding non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are vital for drug-receptor binding.

In addition to these electronic and reactivity descriptors, a range of physicochemical properties can be computationally predicted. These descriptors are fundamental to a molecule's pharmacokinetic profile. Publicly available databases provide computed values for many of these properties for this compound.

Table 1: Computed Physicochemical Descriptors for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₂₁NO | PubChem nih.gov |

| Molecular Weight | 255.35 g/mol | PubChem nih.gov |

| XLogP3 | 3.7 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 5 | PubChem nih.gov |

| Exact Mass | 255.162314293 Da | PubChem nih.gov |

Note: These values are computationally predicted and may vary slightly depending on the algorithm and software used.

In Silico Prediction of Metabolic Fate and Potential Off-Target Interactions

In silico tools play a pivotal role in predicting how a drug candidate will be metabolized by the body and whether it might interact with unintended biological targets. These predictions are crucial for early safety assessment and for understanding potential drug-drug interactions.

The metabolic fate of this compound is predominantly governed by the cytochrome P450 (CYP) enzyme system in the liver. griffith.edu.au In silico and experimental studies have identified CYP2D6 as the primary enzyme responsible for its biotransformation. nih.gov The main metabolic pathways involve oxidation. The most significant pathway is the aromatic hydroxylation of the phenyl ring, primarily at the para-position, to form 4-hydroxyatomoxetine (B19935). nih.gov Another key pathway is the N-demethylation of the secondary amine, which produces N-desmethylatomoxetine. griffith.edu.aunih.gov The hydroxylated metabolite is subsequently conjugated with glucuronic acid to facilitate excretion. nih.gov

The activity of the CYP2D6 enzyme is subject to significant genetic polymorphism, leading to different metabolic phenotypes in the population, such as poor metabolizers (PMs) and extensive metabolizers (EMs). guidetopharmacology.org In individuals who are CYP2D6 poor metabolizers, the formation of 4-hydroxyatomoxetine is reduced, leading to higher plasma concentrations of the parent compound and a greater reliance on other metabolic pathways, such as N-demethylation. nih.gov

Table 2: Predicted and Observed Metabolites of this compound

| Metabolite Name | Metabolic Pathway | Key Enzyme(s) |

|---|---|---|

| 4-Hydroxyatomoxetine | Aromatic Hydroxylation | CYP2D6 |

| N-Desmethylatomoxetine | N-Demethylation | CYP2D6, CYP2C19 |

Beyond its intended therapeutic action on the norepinephrine transporter (NET), in silico predictions and experimental studies suggest that this compound may interact with other proteins, known as off-targets. Identifying these interactions is critical for understanding the full pharmacological profile and potential side effects. Positron emission tomography (PET) imaging studies have indicated that the compound can also bind to the serotonin (B10506) transporter (SERT) and block the N-methyl-D-aspartate (NMDA) receptor. nih.govdrugbank.com Additionally, research has suggested potential interactions with G-protein-coupled inwardly-rectifying potassium (GIRK) channels. wikipedia.org While molecular docking studies have explored its binding to other proteins like superoxide (B77818) dismutase, no significant affinity for the catalytic regions was found in that specific case. wikipedia.org

Table 3: Potential Off-Target Interactions of this compound

| Potential Off-Target | Type of Interaction | Source |

|---|---|---|

| Serotonin Transporter (SERT) | Binding/Inhibition | DrugBank, PubChem nih.govdrugbank.com |

| N-methyl-D-aspartate (NMDA) Receptor | Blockade/Antagonism | DrugBank, PubChem nih.govdrugbank.com |

Preclinical Pharmacological and Biochemical Studies in Animal Models

Neurotransmitter Modulation in Specific Brain Regions (e.g., Prefrontal Cortex, Hippocampus) of Rodents

Understanding how a compound alters neurotransmitter levels in key brain regions associated with mood, cognition, and behavior is a primary objective of preclinical neuropsychopharmacology.

In vivo microdialysis is a powerful technique used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals. To characterize 3-(2-Methylphenoxy)-3-phenylpropan-1-amine, researchers would likely implant microdialysis probes into the prefrontal cortex and hippocampus of rodents, such as rats or mice. Following a baseline collection period, the compound would be administered, and subsequent changes in extracellular concentrations of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) would be monitored over time. The resulting data would provide a dynamic profile of the compound's ability to modulate monoaminergic neurotransmission in these critical brain areas.

Hypothetical Data from In Vivo Microdialysis: This table represents the type of data that would be generated from such a study and is for illustrative purposes only, as no specific data for this compound exists.

| Time Post-Administration (min) | Dopamine (% of Baseline) | Norepinephrine (% of Baseline) | Serotonin (% of Baseline) |

|---|---|---|---|

| 30 | Data Not Available | Data Not Available | Data Not Available |

| 60 | Data Not Available | Data Not Available | Data Not Available |

| 90 | Data Not Available | Data Not Available | Data Not Available |

| 120 | Data Not Available | Data Not Available | Data Not Available |

To investigate the direct mechanism by which this compound might alter monoamine levels, synaptosomal uptake assays would be employed. Synaptosomes are isolated nerve terminals that can be prepared from dissected brain tissue, such as the striatum, prefrontal cortex, or hippocampus. These preparations are used to measure the reuptake of radiolabeled neurotransmitters (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin) into the nerve terminal. By introducing this compound at various concentrations, researchers could determine its potency and selectivity as an inhibitor of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The resulting IC₅₀ values (the concentration of the compound that inhibits 50% of uptake) would quantify its affinity for each transporter.

Hypothetical Data from Synaptosomal Uptake Assays: This table illustrates the kind of data that would be obtained and is for conceptual purposes only.

| Transporter | IC₅₀ (nM) |

|---|---|

| Dopamine Transporter (DAT) | Data Not Available |

| Norepinephrine Transporter (NET) | Data Not Available |

| Serotonin Transporter (SERT) | Data Not Available |

Investigation of Receptor Occupancy and Transporter Blockade in Vivo Using Animal Imaging Techniques (e.g., PET/SPECT)

Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are non-invasive imaging techniques that allow for the visualization and quantification of receptor and transporter occupancy in the living brain. To assess the in vivo effects of this compound, specific radioligands for monoamine transporters would be administered to animals, followed by the compound. By measuring the displacement of the radioligand, researchers could determine the percentage of transporters occupied by this compound at different doses. This would provide crucial information about the relationship between the administered dose, plasma concentration, and target engagement in the brain.

Long-Term Biochemical Adaptations and Gene Expression Changes in Response to Chronic Administration in Animal Models

Chronic administration of psychoactive compounds can lead to adaptive changes in the brain, including alterations in receptor density, signaling pathways, and gene expression. To investigate these long-term effects for this compound, rodents would be treated with the compound daily for several weeks. Following the chronic treatment period, brain tissue would be analyzed using techniques such as receptor autoradiography to measure changes in the density of monoamine transporters or receptors. Furthermore, techniques like quantitative polymerase chain reaction (qPCR) or RNA sequencing could be used to examine changes in the expression of genes related to neuroplasticity, neurogenesis, and monoaminergic signaling.

Metabolism of this compound in Preclinical Species (In Vitro/In Vivo)

Understanding the metabolic fate of a compound is essential for interpreting its pharmacological activity and for identifying potential active metabolites.

In vitro metabolism studies would typically involve incubating this compound with liver microsomes or hepatocytes from preclinical species (e.g., rat, mouse, dog, monkey) and humans. This would help identify the major metabolic pathways, such as hydroxylation, N-dealkylation, or glucuronidation, and the cytochrome P450 (CYP) enzymes responsible for its metabolism.

Role of Specific Cytochrome P450 Enzymes (e.g., CYP2D6) in Animal Metabolism

The metabolic fate of this compound, also known as desmethylatomoxetine, is intrinsically linked to the metabolism of its parent compound, atomoxetine (B1665822). In preclinical animal models, as in humans, the cytochrome P450 (CYP) enzyme system plays a pivotal role in the biotransformation of these compounds. Specifically, the CYP2D6 enzyme is the primary catalyst in the metabolism of atomoxetine. nih.govnih.gov

The major metabolic pathway for atomoxetine involves aromatic hydroxylation to form 4-hydroxyatomoxetine (B19935). clinpgx.orgfda.gov This reaction is predominantly mediated by CYP2D6. nih.gov In animal models with competent CYP2D6 activity, this is the principal route of metabolism. However, in poor metabolizers, or when CYP2D6 is inhibited, alternative pathways become more significant.

Another key metabolic transformation of atomoxetine is N-demethylation, which yields the subject compound, this compound. This process is primarily catalyzed by CYP2C19. clinpgx.org Therefore, the formation of this compound in animal models is dependent on the activity of this specific CYP isozyme.

Subsequent metabolism of the generated this compound can also occur. The major phase I metabolic pathways include aromatic ring hydroxylation and benzylic/aliphatic hydroxylation. fda.gov Following these phase I modifications, the resulting hydroxylated metabolites can undergo phase II conjugation, with glucuronidation being a significant pathway. fda.gov

The relative contribution of these pathways can vary between different animal species due to interspecies differences in CYP enzyme expression and activity. For instance, oral bioavailability of atomoxetine was found to be low in mice (5%) and rats (4%) but moderate in rhesus monkeys (45%) and dogs (74%), reflecting differences in first-pass metabolism. fda.gov

| Parent Compound | Metabolic Reaction | Primary CYP Enzyme | Resulting Metabolite |

|---|---|---|---|

| Atomoxetine | Aromatic Hydroxylation | CYP2D6 | 4-Hydroxyatomoxetine |

| Atomoxetine | N-demethylation | CYP2C19 | This compound (Desmethylatomoxetine) |

Metabolite Activity and Metabolic Stability Studies

N-desmethylatomoxetine, or this compound, is also an active metabolite. clinpgx.org In vitro studies have demonstrated that both atomoxetine and N-desmethylatomoxetine can inhibit CYP3A activity. clinpgx.org Furthermore, in human hepatic microsomes, atomoxetine, N-desmethylatomoxetine, and 4-hydroxyatomoxetine have been shown to significantly inhibit CYP2D6 enzyme activity. clinpgx.org

Metabolic stability is a critical parameter in determining the pharmacokinetic profile of a compound. The stability of atomoxetine and its metabolites is largely dependent on the activity of the metabolizing enzymes, particularly CYP2D6. In individuals or animal models with normal CYP2D6 function (extensive metabolizers), atomoxetine has a plasma half-life of approximately 5 hours. clinpgx.org In contrast, in poor metabolizers, the exposure to atomoxetine can be significantly higher. nih.gov This highlights the low metabolic stability of atomoxetine in the presence of efficient CYP2D6 activity.

The subsequent metabolism of this compound through hydroxylation and glucuronidation suggests that its own metabolic stability would also be influenced by the activity of various CYP and UGT (UDP-glucuronosyltransferase) enzymes. The extensive metabolism of atomoxetine, with less than 3% of the dose excreted unchanged, indicates that its metabolites, including this compound, are readily formed and further metabolized or eliminated. drugbank.com

| Metabolite | Pharmacological Activity | Reference |

|---|---|---|

| 4-Hydroxyatomoxetine | Equipotent to atomoxetine as a norepinephrine transporter inhibitor. | drugbank.comnih.gov |

| N-Desmethylatomoxetine (this compound) | Inhibits CYP3A and CYP2D6 activity in vitro. | clinpgx.org |

Development and Validation of Animal Models for Investigating Specific Neurobiological Pathways Relevant to this compound Action

Given that this compound is an active metabolite of the selective norepinephrine reuptake inhibitor (SNRI) atomoxetine, animal models used to investigate the neurobiological pathways of SNRIs are highly relevant. These models are essential for understanding the compound's potential therapeutic effects and mechanism of action.

Animal models of depression are frequently employed to test the efficacy of antidepressant drugs, including SNRIs. mdpi.com The forced swim test is a common behavioral paradigm used in rodents to screen for antidepressant activity. mdpi.com In this model, a reduction in immobility time is indicative of an antidepressant-like effect. The efficacy of various SNRIs in this model suggests its utility for evaluating compounds like this compound that modulate noradrenergic neurotransmission.

For investigating the effects on neuropathic pain, animal models involving nerve injury, such as chronic constriction injury of the sciatic nerve or ligation of the L5 spinal nerve, are utilized. nih.gov In these models, SNRIs have demonstrated potent anti-nociceptive effects, suggesting that these models would be appropriate for assessing the analgesic potential of this compound. nih.gov

To study the core symptoms of ADHD, animal models that exhibit hyperactivity, impulsivity, and inattention are required. While no single animal model perfectly recapitulates human ADHD, various models are used. For instance, in vivo microdialysis studies in rats are employed to measure neurotransmitter levels in specific brain regions, such as the prefrontal cortex. fda.gov Treatment with atomoxetine has been shown to increase dopamine and norepinephrine levels in the prefrontal cortex of rats, providing a neurochemical basis for its therapeutic effects. fda.gov Such models would be invaluable for elucidating the specific effects of this compound on neurotransmitter dynamics.

Furthermore, genetic knockout models, such as mice lacking the norepinephrine transporter, are instrumental in confirming the mechanism of action of SNRIs. nih.gov These models can help to determine the extent to which the effects of this compound are mediated through its interaction with the norepinephrine transporter.

| Therapeutic Area | Animal Model | Key Outcome Measures | Relevance |

|---|---|---|---|

| Depression | Forced Swim Test (in rodents) | Immobility time | Screening for antidepressant-like activity. mdpi.com |

| Neuropathic Pain | Chronic Constriction Injury of Sciatic Nerve (in rodents) | Pain sensitivity (e.g., mechanical allodynia, thermal hyperalgesia) | Assessing potential analgesic effects. nih.gov |

| ADHD (Neurochemical Effects) | In vivo microdialysis (in rats) | Extracellular levels of norepinephrine and dopamine in the prefrontal cortex | Investigating effects on neurotransmitter systems. fda.gov |

| Mechanism of Action | Norepinephrine Transporter Knockout Mice | Behavioral and neurochemical responses compared to wild-type | Confirming the role of the norepinephrine transporter in the compound's effects. nih.gov |

Analytical Methodologies for Research and Preclinical Studies

Chromatographic Techniques for Separation and Quantification of 3-(2-Methylphenoxy)-3-phenylpropan-1-amine and its Metabolites

Chromatography is the cornerstone for the separation and quantification of this compound, commonly known as atomoxetine (B1665822), and its metabolites from complex biological matrices and pharmaceutical forms.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of atomoxetine due to its versatility, precision, and robustness. cam.ac.ukinnovareacademics.in Various methods have been developed, often employing reversed-phase (RP) columns with ultraviolet (UV) detection, as it is a cost-effective and reliable approach. nih.govresearchgate.net

Method development typically involves optimizing the mobile phase composition, flow rate, and column type to achieve efficient separation and a stable baseline. For instance, a common approach uses a C18 column with a mobile phase consisting of an acidic buffer and an organic modifier like acetonitrile (B52724) or methanol. innovareacademics.inrjpbcs.com The pH of the buffer is a critical parameter, often kept low (e.g., pH 2.5) to ensure the analyte is in its ionized form, leading to better peak shape and retention. ijpsjournal.com UV detection is frequently performed at wavelengths between 215 nm and 271 nm, where the molecule exhibits significant absorbance. rjpbcs.comijpsjournal.com The validation of these HPLC methods, in accordance with ICH guidelines, establishes their linearity, accuracy, precision, and robustness for routine analysis in both bulk drug and pharmaceutical dosage forms. innovareacademics.inrjpbcs.com

Table 1: Examples of HPLC Methods for Atomoxetine Analysis

| Parameter | Method 1 ijpsjournal.com | Method 2 rjpbcs.com | Method 3 innovareacademics.in | Method 4 nih.gov |

|---|---|---|---|---|

| Column | 7.5 cm × 4.6 mm (3.5 µm) | C18, 250 mm x 4.6 mm (5 µm) | Xterra RP18, 250 mm × 4.6 mm (5 µm) | C18 |

| Mobile Phase | Buffer (pH 2.5): Acetonitrile (62:38) | Acetonitrile: 0.1% Orthophosphoric acid (82:18 v/v) | Methanol: Water (80:20 v/v) | Tertiary Butyl Methyl Ether |

| Flow Rate | 1.5 mL/min | 0.6 mL/min | 1.0 mL/min | Not Specified |

| Detection | UV at 220 nm | UV at 271 nm | UV at 270 nm | UV Detector |

| Linear Range | Not Specified | 40-120 µg/mL | 2–10 μg/mL | 0.05-3.0 µg/mL |

| Retention Time | Not Specified | 4.7 min | 5.35 min | Not Specified |

| Application | Pharmaceutical Dosage Form | Bulk and Pharmaceutical Dosage Form | Bulk and Formulations | Human Plasma |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and thermally stable compounds. hpst.cz For the analysis of this compound and its metabolites, derivatization is often required to increase their volatility and thermal stability, making them suitable for GC analysis. The coupling of GC with a mass spectrometer allows for highly selective and sensitive detection, providing structural information based on the mass fragmentation patterns of the analytes. phcogj.com

In preclinical and forensic toxicology, GC-MS can be used for screening and confirmation of the drug and its biotransformation products in biological samples. zsmu.edu.uaresearchgate.net The process involves sample extraction, derivatization, and injection into the GC-MS system. nih.gov The mass spectrometer identifies compounds by comparing their mass spectra to established libraries, such as the National Institute of Standards and Technology (NIST) library. phcogj.com While less common than LC-MS for routine quantification of this specific compound, GC-MS remains a valuable tool for untargeted metabolomics studies to identify a broad range of metabolites. nih.govresearchgate.net

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the highly sensitive and selective quantification of this compound and its key metabolites, such as 4-hydroxyatomoxetine (B19935) and N-desmethylatomoxetine, in biological matrices like plasma and urine. ijpsjournal.comnih.govnih.gov This method combines the superior separation capabilities of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry. fda.gov.tw

LC-MS/MS methods typically use electrospray ionization (ESI) in the positive ion mode, followed by multiple reaction monitoring (MRM) for quantification. nih.govnih.gov In MRM, specific precursor-to-product ion transitions are monitored for the analyte and an internal standard, which minimizes matrix interference and provides excellent selectivity. nih.gov Sample preparation often involves liquid-liquid extraction or protein precipitation to isolate the analytes from the biological matrix. nih.govnih.gov The high sensitivity of LC-MS/MS allows for the determination of very low concentrations of the drug and its metabolites, with lower limits of quantification often in the sub-ng/mL range, making it ideal for pharmacokinetic studies. nih.gov

Table 2: Example of LC-MS/MS Method for Metabolite Analysis in Human Plasma nih.gov

| Parameter | Details |

|---|---|

| Analytes | 4-Hydroxyatomoxetine (4-HAT), N-Desmethylatomoxetine (N-DAT) |

| Internal Standard | Metoprolol |

| Sample Preparation | Liquid-liquid extraction with methyl t-butyl ether |

| Chromatography | Reversed-phase Luna C18 column (2.0mm × 100mm, 3μm) |

| Mobile Phase | 10mM ammonium (B1175870) formate (B1220265) buffer (pH 3.5)-methanol (10:90, v/v) |

| Flow Rate | 250 μL/min |

| Ionization | ESI positive ion mode |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Retention Times | 4-HAT: 0.9 min, N-DAT: 1.0 min, IS: 1.0 min |

| Linear Range | 4-HAT: 0.05–20 ng/mL, N-DAT: 0.1–20 ng/mL |

| Application | Human pharmacokinetic study |

Spectroscopic Characterization Techniques for Structural Elucidation of Novel Derivatives and Intermediates

Spectroscopic techniques are indispensable for the structural elucidation of this compound, its synthetic intermediates, and novel derivatives. These methods provide detailed information about the molecular architecture, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural determination of organic molecules. Proton (¹H) NMR provides information on the number, environment, and connectivity of hydrogen atoms, while Carbon-13 (¹³C) NMR reveals details about the carbon skeleton. rsc.org

For novel derivatives of this compound, ¹H and ¹³C NMR spectra are used to confirm the success of synthetic modifications by observing shifts in resonance signals or the appearance of new signals corresponding to added functional groups. rsc.org Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish correlations between protons and carbons, providing a complete picture of the molecular structure. NMR is also used to study intermolecular interactions, for instance, in characterizing inclusion complexes of the compound with cyclodextrins. researchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. nist.gov The IR spectrum of this compound would show characteristic absorption bands corresponding to its key structural features, such as N-H stretching for the secondary amine, C-O stretching for the ether linkage, and C-H stretching for the aromatic and aliphatic parts of the molecule. This technique is particularly useful for confirming the presence or absence of specific functional groups during the synthesis of new derivatives.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is primarily used for quantitative analysis. ajrconline.org The compound exhibits characteristic UV absorbance due to its aromatic rings. The wavelength of maximum absorbance (λmax) is often determined to set the optimal wavelength for HPLC-UV detection. innovareacademics.in In various solvents like acetonitrile, water, or acidic solutions, the λmax for atomoxetine is typically observed around 270 nm. researchgate.netajrconline.org While simple and rapid, UV-Vis spectrophotometry can be used for routine quantification in pharmaceutical formulations where the matrix is less complex than in biological samples. researchgate.netpharmacyjournal.in

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) stands as a powerful tool in the analytical arsenal (B13267) for the characterization of this compound. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which are invaluable for elucidating elemental compositions and identifying unknown compounds.

In the context of preclinical studies, HRMS is particularly beneficial for metabolite identification. As this compound is a known metabolite of Atomoxetine, HRMS can be employed to differentiate it from other related metabolites and endogenous compounds within complex biological matrices. The high resolving power allows for the separation of ions with very similar mass-to-charge ratios, which is critical in distinguishing between structurally similar molecules.

The typical workflow for HRMS analysis involves coupling with a liquid chromatography (LC) system (LC-HRMS). This allows for the physical separation of the compound from the matrix before it enters the mass spectrometer. The choice of ionization source is also critical, with electrospray ionization (ESI) being a common and effective method for polar molecules like amines.

Key HRMS Parameters for Analysis:

| Parameter | Typical Setting/Value | Purpose |

| Mass Analyzer | Orbitrap or Time-of-Flight (TOF) | Provides high resolution and mass accuracy. |

| Mass Accuracy | < 5 ppm | Ensures high confidence in elemental composition determination. |

| Resolution | > 60,000 FWHM | Allows for the separation of isobaric interferences. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Efficiently ionizes the amine functional group. |

While specific HRMS data for this compound is not extensively published, the principles of its application are well-established through the analysis of its parent compound, Atomoxetine. The accurate mass measurement would allow for the confident identification of the molecular ion and its fragment ions, aiding in structural confirmation.

Development of Bioanalytical Methods for Tissue and Biological Fluid Analysis in Preclinical Research Samples

The development of sensitive and specific bioanalytical methods is a prerequisite for understanding the pharmacokinetic profile of this compound in preclinical research. These methods are essential for accurately measuring the concentration of the analyte in various biological matrices such as plasma, serum, and tissue homogenates.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of small molecules due to its high sensitivity, selectivity, and wide dynamic range. For this compound, an LC-MS/MS method would typically be developed and validated according to regulatory guidelines.

A study on the metabolism of Atomoxetine in cryopreserved human hepatocytes revealed that the N-desmethylation pathway, which produces this compound (N-desmethyl-ATX), accounts for a minor percentage of the parent compound's metabolism. tandfonline.com Specifically, the formation of N-desmethyl-ATX was approximately 1.5% of the administered Atomoxetine dose in this in vitro model. tandfonline.com

The development of a bioanalytical method for this compound would involve several key steps:

Sample Preparation: To remove proteins and other interfering substances from the biological matrix, a sample preparation step is necessary. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Chromatographic Separation: A reversed-phase HPLC column is typically used to achieve chromatographic separation. The mobile phase composition is optimized to ensure good peak shape and resolution from other components.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly used. This involves monitoring a specific precursor ion to product ion transition, which provides a high degree of selectivity.

Representative Bioanalytical Method Parameters (Inferred from Atomoxetine Analysis):

| Parameter | Typical Setting/Value |

| Sample Preparation | Protein Precipitation with Acetonitrile |

| HPLC Column | C18, e.g., 2.1 x 50 mm, 1.8 µm |

| Mobile Phase | Gradient of Acetonitrile and Water with Formic Acid |

| Detection | Triple Quadrupole MS/MS with ESI+ |

| Monitored Transition | Specific m/z of precursor ion -> specific m/z of product ion |

The validation of the bioanalytical method would include assessment of its linearity, accuracy, precision, selectivity, and stability to ensure reliable data for preclinical pharmacokinetic studies.

Purity Assessment and Characterization of Synthetic Intermediates and Final Product

Ensuring the purity of the active pharmaceutical ingredient (API) is a critical aspect of drug development. For this compound, this involves the characterization of the final product and any synthetic intermediates to identify and control impurities.

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for purity assessment. The method is developed to separate the main compound from any process-related impurities, starting materials, and degradation products. The choice of a suitable stationary phase, mobile phase, and detection wavelength is crucial for achieving the desired separation.

Impurities can arise from the synthetic route or from degradation of the final product. In the context of this compound, it is often considered an impurity in the synthesis of Atomoxetine. Pharmacopoeial standards, such as the United States Pharmacopeia (USP), set limits for known and unknown impurities in the final drug product. For Atomoxetine capsules, the USP specifies a limit for Desmethyl Atomoxetine. dergipark.org.tr

Impurity Limits for Atomoxetine Capsules (USP 39):

| Impurity Name | Maximum Limit (%) |

| Desmethyl Atomoxetine | 0.3 |

| Atomoxetine N-amide | 0.2 |

| Unknown Single Impurity | 0.2 |

| Total Impurity | 1.0 |

Data sourced from a study on taste-masked atomoxetine hydrochloride orally disintegrating tablets which referenced USP 39 impurity limits. dergipark.org.tr

The characterization of synthetic intermediates is equally important to ensure the quality of the final API. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry are used to confirm the structure of intermediates and identify any by-products formed during the synthesis.

Forced degradation studies are also performed to understand the stability of the compound under various stress conditions such as heat, light, acid, and base. These studies help to identify potential degradation products and establish the stability-indicating nature of the analytical method.

Future Directions and Emerging Research Avenues

Design and Synthesis of Prodrugs or Bioprecursors of 3-(2-Methylphenoxy)-3-phenylpropan-1-amine for Targeted Delivery in Research Models

The development of prodrugs and bioprecursors represents a strategic approach to optimize the pharmacokinetic properties of a compound and enable targeted delivery to specific tissues or cells. For this compound, this strategy could be particularly beneficial in preclinical research to investigate its region-specific effects within the central nervous system.

Prodrugs are inactive derivatives of a drug molecule that undergo enzymatic or chemical conversion in the body to release the active parent drug. nih.gov The primary amino group of this compound is a key functional group that can be temporarily masked to alter its physicochemical properties, such as lipophilicity and solubility. nih.gov Various prodrug strategies for amines have been explored, including the formation of N-Mannich bases, which can increase lipophilicity and facilitate passage across the blood-brain barrier. nih.gov Another approach involves N-alkylation, where the amine is modified with a group that is later cleaved by enzymes like monoamine oxidase (MAO) to release the active amine. nih.gov

The synthesis of such prodrugs would involve chemical modification of the this compound scaffold. For instance, a potential prodrug could be synthesized by reacting the primary amine with a promoiety that is selectively cleaved by enzymes highly expressed in specific brain regions. This would allow for the targeted release of the active compound, minimizing off-target effects and enabling a more precise investigation of its role in distinct neural circuits.

Table 1: Potential Prodrug Strategies for this compound

| Prodrug Approach | Potential Advantage in Research Models | Example of Chemical Modification |

| N-Mannich Base | Enhanced lipophilicity for improved blood-brain barrier penetration. | Reaction with an aldehyde and an amide to form an N-(amidoalkyl) derivative. |

| N-Acylation | Controlled release kinetics based on the nature of the acyl group. | Acylation with a lipophilic carboxylic acid to increase membrane permeability. |

| Enzyme-Specific Cleavage | Targeted delivery to cells or tissues with high expression of a specific enzyme (e.g., certain esterases or phosphatases). | Attachment of a promoiety recognized by a specific enzyme, such as a phosphate (B84403) group for alkaline phosphatase cleavage. |

Exploration of Allosteric Modulators of the Norepinephrine (B1679862) Transporter Relevant to this compound Action

The norepinephrine transporter (NET) is the primary target of this compound. While this compound acts as a competitive inhibitor at the primary binding site (orthosteric site) of the NET, the exploration of allosteric modulators offers a novel and potentially more nuanced approach to modulating NET function. nih.gov Allosteric modulators bind to a site on the transporter distinct from the primary substrate binding site, inducing conformational changes that can either enhance (positive allosteric modulators, PAMs) or decrease (negative allosteric modulators, NAMs) transporter activity. nih.govresearchgate.net

Future research could focus on identifying and characterizing allosteric modulators that specifically influence the binding or transport kinetics of this compound. This could lead to the development of compounds that fine-tune noradrenergic neurotransmission with greater precision than traditional competitive inhibitors. For example, a PAM could potentially enhance the potency of this compound, allowing for lower doses and potentially reducing side effects. Conversely, a NAM could be used to counteract its effects in specific experimental paradigms.